1,4-Bis(methoxymethoxy)benzene
Overview
Description
1,4-Bis(methoxymethoxy)benzene, also known by its IUPAC name this compound, is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is characterized by two methoxymethoxy groups attached to a benzene ring, making it a derivative of hydroquinone.
Preparation Methods
The synthesis of 1,4-bis(methoxymethoxy)benzene typically involves the reaction of hydroquinone with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of hydroquinone are replaced by methoxymethoxy groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,4-Bis(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-bis(methoxymethoxy)benzene involves its interaction with various molecular targets. The methoxymethoxy groups can undergo hydrolysis to release methanol and form hydroquinone, which can then participate in redox reactions. These reactions are crucial in various biochemical pathways and industrial processes .
Comparison with Similar Compounds
1,4-Bis(methoxymethoxy)benzene can be compared with other similar compounds such as:
1,4-Dimethoxybenzene: Lacks the methoxymethoxy groups and has different reactivity.
1,4-Bis(methoxymethyl)benzene: Similar structure but different functional groups.
Hydroquinone: The parent compound with hydroxyl groups instead of methoxymethoxy groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1,4-bis(methoxymethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-13-9-3-5-10(6-4-9)14-8-12-2/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLPGESRIHBBJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)OCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337424 | |
Record name | 1,4-Bis-methoxymethoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87905-74-6 | |
Record name | 1,4-Bis-methoxymethoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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